molecular formula C21H22N4 B2644743 11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 612037-38-4

11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2644743
CAS No.: 612037-38-4
M. Wt: 330.435
InChI Key: SFHHOLQUSYZSQG-UHFFFAOYSA-N
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Description

11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the piperidinyl and prop-2-en-1-yl groups. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involving nucleophilic or electrophilic reagents under appropriate conditions.

Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound. Major products formed from these reactions can include derivatives with modified functional groups or altered ring structures.

Scientific Research Applications

The compound 11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a unique chemical entity that has garnered attention in various scientific research fields. This article explores its applications, focusing on medicinal chemistry, material science, and biological studies.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to This compound . For instance, derivatives of diazatricyclo compounds have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in the European Journal of Medicinal Chemistry highlighted a series of diazatricyclo compounds that demonstrated significant cytotoxicity against human pancreatic cancer cells (PANC-1). The structure-activity relationship (SAR) indicated that modifications on the piperidine moiety enhanced the anticancer properties of these compounds .

Neurological Disorders

Compounds with similar structures have also been explored for their neuroprotective effects. The piperidine group is known for its role in enhancing neurotransmitter activity and could be beneficial in treating conditions like Alzheimer's disease.

Case Study:
Research conducted on piperidine derivatives indicated that they could inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function in Alzheimer’s models .

Organic Photovoltaics

The unique structure of This compound suggests potential applications in organic photovoltaics due to its conjugated system which facilitates charge transport.

Research Findings:
Studies indicate that incorporating such compounds into polymer matrices can improve the efficiency of solar cells by enhancing light absorption and charge mobility.

Conductive Polymers

The compound's structural attributes make it a candidate for use in conductive polymers. The presence of nitrile groups can enhance electrical conductivity when incorporated into polymeric materials.

Case Study:
A study on conducting polymers revealed that adding diazatricyclo compounds increased the overall conductivity and thermal stability of the resultant materials .

Summary of Applications

Application Area Description Key Findings
Anticancer Activity Potential to inhibit cancer cell proliferationSignificant cytotoxicity observed in PANC-1 cells
Neurological Disorders Neuroprotective effects via acetylcholinesterase inhibitionEnhanced cognitive function in Alzheimer’s models
Organic Photovoltaics Improved efficiency in solar cells through enhanced charge transportIncreased light absorption and charge mobility observed
Conductive Polymers Enhanced electrical conductivity and thermal stabilityImproved properties when incorporated into polymer matrices

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes or signaling pathways. The exact mechanism of action can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

When compared to similar compounds, 11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile stands out due to its unique structure and functional groups. Similar compounds may include other tricyclic structures with different substituents or functional groups. The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique diazatricyclic core with multiple functional groups including a piperidine ring and a cyano group. The synthesis involves several steps that include the formation of key intermediates and subsequent cyclization processes to achieve the desired structure. Detailed synthetic pathways can be found in the supporting information provided by the Royal Society of Chemistry .

Table 1: Structural Features

FeatureDescription
Molecular FormulaC16H21N5
Key Functional GroupsPiperidine ring, cyano group
Core StructureDiazatricyclic system

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperidine-containing compounds have shown promising results against various bacterial strains through mechanisms involving cell wall disruption and inhibition of protein synthesis .

Anticancer Activity

The anticancer potential of related compounds has been extensively studied. For example, compounds with diazatricyclic frameworks have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific IC50 values for related structures suggest that modifications to the piperidine moiety can enhance biological activity.

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various piperidine derivatives against Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated that modifications in the substituents significantly impacted antimicrobial potency .
  • Cytotoxicity Assays : In vitro assays were conducted to assess the cytotoxic effects on human cancer cell lines (e.g., A2780). The compound exhibited an IC50 value indicative of moderate cytotoxicity, suggesting further exploration into its mechanism of action is warranted .

Table 2: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesIC50/Minimum Inhibitory Concentration (MIC)Reference
AntibacterialE. coli, S. aureusVaries by derivative
CytotoxicityA2780 (ovarian cancer)Moderate IC50

Properties

IUPAC Name

3-methyl-1-piperidin-1-yl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-3-9-16-15(2)17(14-22)20-23-18-10-5-6-11-19(18)25(20)21(16)24-12-7-4-8-13-24/h3,5-6,10-11H,1,4,7-9,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHHOLQUSYZSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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